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molecular formula C7H3F3O3 B2770017 2,3,5-Trifluoro-4-hydroxybenzoic acid CAS No. 156839-10-0

2,3,5-Trifluoro-4-hydroxybenzoic acid

Cat. No. B2770017
M. Wt: 192.093
InChI Key: FKTSVSIMQRELDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05446198

Procedure details

50 g (0.258 mol) of 2,3,4,5-tetrafluorobenzoic acid and 41.4 g (1.04 mol) of sodium hydroxide are introduced first into 687 g of water, the resulting solution is heated to 100° C. and stirred at this temperature for 12 to 14.5 hours. The end point of the reaction is determined by gas chromatography. 57.2 g of calcium chloride are then added, and the pH is brought to 1 with 30% hydrochloric acid. The solutionis continuously extracted with MTBE (methyl tert.-butyl ether) for 16 hours, and the solvent is then distilled off. The dry residue (44.6 g) is recrystallized at 145° C. from 1,2-dichlorobenzene to give 42.1 g (0.219 mol, 85%) of white to slightly beige-colored 4-hydroxy-2,3,5-trifluorobenzoic acid which gives the expected values in all analytical tests. The 3-hydroxy-2,4,5-trifluorobenzoic acid content ofless than 5 mol % of the crude product also formed in the reaction is completely removed by dissolution and reprecipitation (recrystallization).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
Quantity
687 g
Type
solvent
Reaction Step One
Quantity
57.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9](F)[C:8]([F:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-:14].[Na+].[Cl-].[Ca+2].[Cl-].Cl>O>[OH:14][C:9]1[C:8]([F:13])=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([F:1])[C:10]=1[F:11] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1F)F)F
Name
Quantity
41.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
687 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
57.2 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 12 to 14.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solutionis continuously extracted with MTBE (methyl tert.-butyl ether) for 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
the solvent is then distilled off
CUSTOM
Type
CUSTOM
Details
The dry residue (44.6 g) is recrystallized at 145° C. from 1,2-dichlorobenzene

Outcomes

Product
Details
Reaction Time
13.25 (± 1.25) h
Name
Type
product
Smiles
OC1=C(C(=C(C(=O)O)C=C1F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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